1,1'-Biphenyl, 3-methoxy-2-methyl-
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Overview
Description
1,1’-Biphenyl, 3-methoxy-2-methyl- is an organic compound that belongs to the biphenyl family Biphenyls consist of two benzene rings connected by a single bond The specific structure of 1,1’-Biphenyl, 3-methoxy-2-methyl- includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the biphenyl core
Preparation Methods
The synthesis of 1,1’-Biphenyl, 3-methoxy-2-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 3-bromo-2-methylbenzoic acid can be coupled with a phenylboronic acid derivative under mild conditions to form the desired biphenyl compound .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1,1’-Biphenyl, 3-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Biphenyl, 3-methoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-methoxy-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
1,1’-Biphenyl, 3-methoxy-2-methyl- can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl, 3-methyl-: Lacks the methoxy group, which can affect its reactivity and applications.
1,1’-Biphenyl, 2-methoxy-: The position of the methoxy group can influence the compound’s chemical properties and interactions.
1,1’-Biphenyl, 4-methoxy-: Similar to 1,1’-Biphenyl, 3-methoxy-2-methyl-, but with the methoxy group in a different position, leading to different reactivity and applications
The uniqueness of 1,1’-Biphenyl, 3-methoxy-2-methyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
CAS No. |
108593-50-6 |
---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methoxy-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C14H14O/c1-11-13(9-6-10-14(11)15-2)12-7-4-3-5-8-12/h3-10H,1-2H3 |
InChI Key |
DYOWOCJKTXVJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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